molecular formula C15H22FN3O2 B2462292 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034319-09-8

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2462292
CAS No.: 2034319-09-8
M. Wt: 295.358
InChI Key: UCVTXUWUGSMGRF-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a fascinating chemical compound noted for its unique structure. This compound finds various applications in scientific research, particularly in fields that study organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step synthesis. Key steps include:

  • Formation of the pyrimidinyl ether group: : Reacting 6-ethyl-5-fluoropyrimidine with a suitable hydroxy-containing intermediate.

  • Attachment of the pyrrolidinyl group: : Involving reactions with pyrrolidin-3-yl intermediates.

  • Incorporation of the 2,2-dimethylpropan-1-one moiety: : This might involve alkylation reactions using tert-butyl groups.

Industrial Production Methods

In an industrial setting, the process is often scaled-up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Automated reactors and continuous flow systems might also be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminium hydride can reduce specific functional groups within the molecule.

  • Substitution: : Halogen-substitution reactions might occur, allowing fluorine to be replaced with other halogens under certain conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride, sodium borohydride, often in anhydrous ether solvents.

  • Substitution: : Halogenation agents, in presence of catalysts like iron or aluminium chloride.

Major Products

The major products of these reactions often depend on the specific conditions and reagents used. For instance, oxidized derivatives might include carboxylic acids or alcohols, while reduced products might feature alkyl chains.

Scientific Research Applications

This compound is extensively studied for its role in medicinal chemistry. Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development. In addition, it serves as a model compound in studies involving organic synthesis techniques and reaction mechanisms.

Mechanism of Action

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects primarily through molecular interactions with target enzymes and receptors. The fluoropyrimidine moiety often plays a crucial role in its binding affinity and specificity. Pathways involving nucleophilic substitutions and electrophilic additions are commonly observed in its mechanism of action.

Comparison with Similar Compounds

Compared to other pyrimidine-based compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one stands out due to the incorporation of a pyrrolidine ring and a 2,2-dimethylpropan-1-one group. Similar compounds might include:

  • 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one: : Notable for the pyridine ring in place of pyrimidine.

  • 1-(3-((2,6-Dimethylpyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one: : Featuring a dimethylpyridine ring.

Each compound's unique substitutions and modifications provide distinct chemical properties and biological activities, highlighting their individual roles in research and development.

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Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-5-11-12(16)13(18-9-17-11)21-10-6-7-19(8-10)14(20)15(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVTXUWUGSMGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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